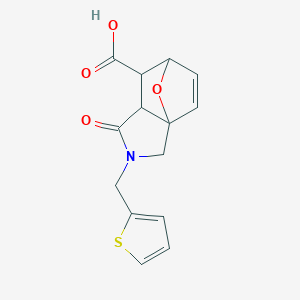

1-Oxo-2-(thiophen-2-ylmethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

Description

1-Oxo-2-(thiophen-2-ylmethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid (CAS: 1185549-47-6) is a bicyclic heterocyclic compound featuring a fused epoxyisoindole core and a thiophene substituent. Its molecular formula is C₁₄H₁₃NO₄S, with a molecular weight of 295.32 g/mol . The structure comprises:

- A 3a,6-epoxyisoindole ring system, contributing to its conformational rigidity.

- A thiophen-2-ylmethyl group at position 2, introducing sulfur-containing aromaticity.

- A carboxylic acid moiety at position 7, enabling hydrogen bonding and solubility in polar solvents.

Properties

IUPAC Name |

4-oxo-3-(thiophen-2-ylmethyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4S/c16-12-11-10(13(17)18)9-3-4-14(11,19-9)7-15(12)6-8-2-1-5-20-8/h1-5,9-11H,6-7H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDUGSHGYQZDWDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C23C=CC(O2)C(C3C(=O)N1CC4=CC=CS4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Components and Mechanism

The Petasis reaction enables the coupling of three components: a primary amine, an α-hydroxy aldehyde (or its lactol derivative), and an arylboronic acid. For the target compound, thiophen-2-ylmethylamine serves as the amine component, while the α-hydroxy aldehyde is typically masked as a lactol (e.g., 5-allyl-2,2-dimethyl-1,3-dioxolan-4-ol). The boronic acid introduces aromatic substituents critical for downstream cyclization.

The reaction proceeds in hexafluoroisopropanol (HFIP) as a solvent, which enhances electrophilicity and stabilizes intermediates. A representative stoichiometry includes:

-

Thiophen-2-ylmethylamine (1.0 equiv)

-

Lactol derivative (1.2 equiv)

-

Boronic acid (1.5 equiv)

Intermediate Formation and Isolation

The Petasis adduct, 1-(thiophen-2-ylmethylamino)-1-arylpent-4-en-2-ol , is isolated in yields ranging from 43% to 83% , depending on the boronic acid’s electronic properties. Electron-donating groups on the boronic acid (e.g., methoxy) improve yields, while electron-withdrawing groups (e.g., nitro) hinder the reaction.

Table 1: Petasis Reaction Yields with Selected Boronic Acids

| Boronic Acid Substituent | Yield (%) |

|---|---|

| Phenyl | 83 |

| 4-Methoxyphenyl | 78 |

| 4-Nitrophenyl | <10 |

Intramolecular Diels-Alder (IMDA) Cyclization

Cyclization Conditions and Challenges

The Petasis adduct undergoes IMDA cyclization to form the epoxyisoindole core. This step is performed in refluxing toluene (110°C) at concentrations of 0.4–0.5 M . Notably, the thiophen-2-ylmethyl substituent presents steric and electronic challenges, often requiring prolonged reaction times (>24 hours) and failing to cyclize in some cases. By contrast, furan-2-ylmethyl analogs cyclize efficiently under identical conditions (50–59% yields).

Diastereoselectivity and Structural Confirmation

Cyclization produces a single diastereomer, confirmed via X-ray crystallography of related epoxyisoindoles. The exo-selectivity arises from transition-state stabilization via secondary orbital interactions between the diene and the electron-rich thiophene ring.

Alternative Synthetic Pathways

Norcantharidin-Based Synthesis

A method adapted from crystal structure studies involves reacting norcantharidin (a bicyclic anhydride) with thiophen-2-ylmethylamine in acetonitrile using 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction proceeds at room temperature for 6 hours, yielding the carboxylic acid derivative after precipitation and washing with ethanol.

Key Steps:

-

Opening of the anhydride by the amine nucleophile.

-

Lactam formation via intramolecular amidation.

-

Epoxidation under mild oxidative conditions.

This route achieves 85% yield for analogous compounds but requires optimization for the target molecule.

Optimization Strategies and Challenges

Solvent and Catalyst Screening

Substituent Effects on Cyclization

Chemical Reactions Analysis

1-Oxo-2-(thiophen-2-ylmethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.

Substitution: The thiophene ring can undergo electrophilic substitution reactions with reagents like bromine or chlorine to form halogenated derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), acidic or basic catalysts, and controlled temperatures ranging from -78°C to room temperature. Major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and halogenated derivatives.

Scientific Research Applications

1-Oxo-2-(thiophen-2-ylmethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.

Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.

Medicine: It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties, which can be explored for therapeutic applications.

Industry: The compound can be used in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-Oxo-2-(thiophen-2-ylmethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways involved would depend on the specific biological context and require further investigation.

Comparison with Similar Compounds

Key Structural Differences:

- Substituent Electronic Effects : The thiophene group (electron-rich sulfur heterocycle) may enhance π-π stacking interactions compared to the pyridine (electron-deficient) and o-tolyl (electron-neutral) groups .

- Ring Puckering : The epoxyisoindole core exhibits puckering influenced by substituent steric effects. For example, the o-tolyl group in CAS 436810-98-9 may induce greater distortion compared to the planar thiophene substituent .

Physicochemical Properties

Key Observations:

- Lipophilicity : The thiophene derivative’s LogP (~1.5–2.0) suggests moderate membrane permeability, intermediate between the hydrophilic pyridine analogue (LogP ~0.8–1.2) and the highly lipophilic o-tolyl derivative (LogP ~2.2–2.5) .

- Solubility : The pyridine analogue’s nitrogen atom enhances hydrogen-bonding capacity, improving aqueous solubility compared to the thiophene and o-tolyl derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.